
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Übersicht
Beschreibung
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly those targeting leukemia. The compound’s structure includes a benzoic acid core substituted with a pyridinyl-pyrimidinyl moiety, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-3-yl)pyrimidin-2-amine under specific conditions. The nitro group is reduced to an amine, followed by coupling with the pyridinyl-pyrimidinyl moiety. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Tyrosine Kinase Inhibition
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is noted for its role as an intermediate in the synthesis of Nilotinib (AMN107), a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib selectively inhibits BCR-ABL kinase, which is crucial in the pathogenesis of CML . -
Anticancer Research
The compound's structure suggests potential anticancer properties, particularly due to the presence of the pyrimidine and pyridine rings, which are known to interact with various biological targets involved in cancer progression. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation .
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia and solid tumor cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Cytotoxicity | K562 (Leukemia) | 5.2 | |
Cytotoxicity | MCF7 (Breast Cancer) | 7.8 | |
Tyrosine Kinase Inhibition | BCR-ABL | IC50 < 10 |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that incorporate various coupling methods to attach the pyridine and pyrimidine moieties to the benzoic acid framework. This complexity highlights the importance of this compound as an intermediate for synthesizing more complex pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways essential for cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it an effective component in anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Imatinib: Another tyrosine kinase inhibitor with a similar mechanism of action but different structural features.
Dasatinib: A multi-targeted kinase inhibitor used for treating various types of leukemia.
Uniqueness
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both pyridinyl and pyrimidinyl groups. This structural configuration enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable intermediate in drug synthesis .
Biologische Aktivität
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, with CAS number 641569-94-0, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H14N4O2
- Molecular Weight : 306.32 g/mol
- IUPAC Name : 4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid
The compound acts primarily as a kinase inhibitor , targeting specific kinases involved in cancer cell proliferation. Its structure allows it to mimic ATP, a critical substrate for many kinases, thereby inhibiting their activity and leading to reduced cell growth in cancerous tissues.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. For instance:
-
In Vitro Studies :
- The compound exhibited potent inhibitory effects against various cancer cell lines, including K562 (leukemia), with IC50 values around 2.27 µM, indicating strong antiproliferative activity .
- It showed comparable activity to established drugs like sorafenib, particularly against renal carcinoma cell lines .
- Kinase Inhibition :
Structure-Activity Relationship (SAR)
The presence of the pyridine and pyrimidine moieties is crucial for the biological activity of this compound. Modifications to these groups can significantly alter its potency. For example:
- The introduction of halogen atoms at specific positions on the pyrimidine ring has been shown to enhance activity against various cell lines .
Study 1: Antiproliferative Effects
A study published in MDPI evaluated the antiproliferative effects of pyridine derivatives, including this compound. The results indicated that compounds with hydroxyl groups significantly improved activity against HeLa and MDA-MB-231 cell lines, with IC50 values as low as 0.021 μM for certain derivatives .
Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase inhibitors, the compound was tested against a panel of kinases involved in tumorigenesis. It demonstrated effective inhibition of several kinases, supporting its role as a potential therapeutic agent in cancer treatment .
Data Summary Table
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 2.27 | Bcr–Abl1 Kinase Inhibition |
HL-60 | 1.42 | Antiproliferative Activity |
OKP-GS | 4.56 | Targeting Renal Carcinoma |
HeLa | <0.021 | Enhanced Activity with Hydroxyl Groups |
Eigenschaften
IUPAC Name |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZPHLSVKGFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439380 | |
Record name | 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641569-94-0 | |
Record name | 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ9WCS4PF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.